molecular formula C18H21N3O B2505826 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone CAS No. 2034383-63-4

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone

Cat. No.: B2505826
CAS No.: 2034383-63-4
M. Wt: 295.386
InChI Key: OAAWVCGRCOIHGP-UHFFFAOYSA-N
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Description

The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone is a complex organic molecule featuring a benzimidazole moiety, a pyrrolidine ring, and a cyclohexene group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The incorporation of pyrrolidine and cyclohexene groups potentially enhances the compound’s pharmacological profile, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone typically involves multi-step organic reactions:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene moiety, forming epoxides or diols under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the benzimidazole ring, converting it to dihydrobenzimidazole derivatives using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)

    Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)

    Catalysts: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions

Major Products

    Oxidation: Epoxides, diols

    Reduction: Dihydrobenzimidazole derivatives

    Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound exhibits potential as an antimicrobial and anticancer agent. Studies have shown that benzimidazole derivatives can inhibit the growth of various bacterial and fungal strains, as well as cancer cell lines.

Medicine

In medicine, the compound’s pharmacological properties are being explored for therapeutic applications. Its ability to interact with biological targets like enzymes and receptors makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its stability and reactivity make it suitable for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • (1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)methanone
  • (3-(1H-benzo[d]imidazol-1-yl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone
  • (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-2-en-1-yl)methanone

Uniqueness

Compared to similar compounds, (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the cyclohexene group, in particular, enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-cyclohex-3-en-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(14-6-2-1-3-7-14)20-11-10-15(12-20)21-13-19-16-8-4-5-9-17(16)21/h1-2,4-5,8-9,13-15H,3,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAWVCGRCOIHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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